Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is a unique thiophene derivative with a molecular formula of C12H8ClFO4S2 and a molecular weight of 334.77 g/mol . This compound is known for its high purity and exceptional versatility, making it valuable for advanced chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the chlorosulfonation process. The esterification step involves the reaction of the chlorosulfonyl intermediate with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the process is scaled up to meet the demand for high-purity material. This often includes optimizing reaction conditions to ensure maximum yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate: A closely related compound with a similar structure and reactivity.
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate: Another similar compound with a different fluorine substitution pattern.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1375473-44-1 |
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Molecular Formula |
C12H8ClFO4S2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(3-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-3-2-4-8(14)5-7/h2-6H,1H3 |
InChI Key |
BEQKPJRBPXVPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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